Home > Products > Screening Compounds P8610 > Deshydroxy Azido Ticagrelor Acetonide
Deshydroxy Azido Ticagrelor Acetonide -

Deshydroxy Azido Ticagrelor Acetonide

Catalog Number: EVT-13567353
CAS Number:
Molecular Formula: C26H31F2N9O3S
Molecular Weight: 587.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Deshydroxy Azido Ticagrelor Acetonide is a synthetic compound derived from ticagrelor, an antiplatelet medication used primarily to reduce the risk of heart attacks and strokes. This compound includes modifications that enhance its pharmacological properties and facilitate research into its mechanisms of action. The compound is classified under novel azido derivatives of ticagrelor, which are being studied for their potential therapeutic applications.

Source

The compound has been cataloged with the CAS Number 1902184-00-2 and is available through various chemical suppliers, including LGC Standards . It is produced on demand, indicating its specialized nature and controlled production processes.

Classification

Deshydroxy Azido Ticagrelor Acetonide falls within the category of pharmaceutical intermediates, specifically those related to cardiovascular drugs. Its structure incorporates azido groups, which are of interest in medicinal chemistry for their potential to modify biological activity and improve drug delivery systems.

Synthesis Analysis

Methods

The synthesis of Deshydroxy Azido Ticagrelor Acetonide can be inferred from established methods for ticagrelor synthesis. The synthesis typically involves multiple steps, including:

  1. Formation of Key Intermediates: Starting from diethyl aminomalonate or similar precursors, thiourea is reacted under controlled conditions to form intermediate compounds.
  2. Cyclization and Substitution Reactions: Subsequent steps involve cyclization reactions leading to the formation of pyrimidine derivatives, followed by substitution reactions to introduce azido groups .
  3. Final Modifications: The final product is obtained through deprotection and purification steps to yield Deshydroxy Azido Ticagrelor Acetonide with high purity.

Technical Details

The synthesis process requires careful control of temperature and reaction times to optimize yields. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Molecular Structure Analysis

Structure

Deshydroxy Azido Ticagrelor Acetonide has a complex molecular structure characterized by:

  • Molecular Formula: C26H31F2N9O3S
  • Molecular Weight: 587.645 g/mol
  • SMILES Notation: CCCSc1nc(N[C@H]2C[C@@H]2c3ccc(F)c(F)c3)c4nnn([C@@H]5CC@H[C@H]6OC(C)(C)O[C@@H]56)c4n1
  • IUPAC Name: 3-[(3aR,4S,6R,6aS)-4-(2-azidoethoxy)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]-N-[(1S,2R)-2-(3,4-difluorophenyl)cyclopropyl]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-7-amine .

Data

The accurate mass of Deshydroxy Azido Ticagrelor Acetonide is reported as 587.224 g/mol. Its structural complexity includes multiple chiral centers and functional groups that contribute to its pharmacological activity.

Chemical Reactions Analysis

Reactions

Deshydroxy Azido Ticagrelor Acetonide can participate in various chemical reactions typical for azido compounds:

  1. Click Chemistry: The azido group allows for click reactions with alkyne-containing compounds, facilitating bioconjugation.
  2. Reduction Reactions: The azido group can be reduced to amines under specific conditions, which may alter its biological activity.
  3. Substitution Reactions: The presence of sulfur and nitrogen in its structure allows for nucleophilic substitution reactions that can modify the compound further.

Technical Details

These reactions are typically performed under controlled conditions using solvents like acetonitrile or dichloromethane to ensure high yields and selectivity .

Mechanism of Action

Deshydroxy Azido Ticagrelor Acetonide functions similarly to ticagrelor by inhibiting platelet aggregation through antagonism of the P2Y12 receptor on platelets. This action prevents adenosine diphosphate (ADP) from activating platelets, thus reducing thrombus formation.

Process Data

The mechanism involves:

  1. Binding Affinity: The azido modification may enhance binding affinity or alter the pharmacokinetics compared to ticagrelor.
  2. Signal Transduction Inhibition: By blocking the receptor's activation pathway, it effectively reduces platelet activation and aggregation.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid or crystalline form.
  • Solubility: Solubility data are not explicitly provided but can be inferred based on similar compounds in the class.

Chemical Properties

  • Stability: Stability under various conditions (light, heat) needs to be assessed due to the presence of reactive azido groups.
  • Reactivity: Reactivity with nucleophiles and electrophiles can be anticipated due to functional groups present in the structure.
Applications

Deshydroxy Azido Ticagrelor Acetonide has potential applications in:

  1. Pharmaceutical Research: As a lead compound for developing new antiplatelet therapies with improved efficacy or safety profiles.
  2. Chemical Biology: Utilized in click chemistry for labeling studies or drug delivery systems due to its unique functional groups.
  3. Medicinal Chemistry: Investigated for modifications that could enhance therapeutic outcomes in cardiovascular diseases.
Structural and Mechanistic Basis of P2Y<sub>12</sub> Receptor Antagonism

Stereochemical Determinants of Binding Affinity in Cyclopentyltriazolopyrimidine Derivatives

The cyclopentyltriazolopyrimidine scaffold, exemplified by ticagrelor and its derivative deshydroxy azido ticagrelor acetonide, demonstrates exquisite sensitivity to stereochemical modifications in P2Y12 receptor binding. The core structure features three chiral centers within the cyclopentane ring system, with the 3aR,4S,6R,6aS configuration proving essential for high-affinity interaction. X-ray crystallographic studies of ticagrelor-bound P2Y12 reveal that the (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine moiety inserts into a hydrophobic subpocket of the receptor's orthosteric binding site, forming π-π stacking interactions with Tyr105 and hydrogen bonds with Glu106 and Arg256 [1] [4]. The cyclopentane dioxolane ring (acetonide group) adopts a fixed envelope conformation that optimizes van der Waals contacts with transmembrane helices 3 and 7.

Deshydroxy azido ticagrelor acetonide's structural departure—replacement of the hydroxyethoxy side chain with an azido group—introduces significant steric and electronic perturbations. Molecular dynamics simulations indicate that while the azido group (-N3) maintains hydrophobic contacts with Ile34 and Phe106, its linear geometry and reduced hydrogen-bonding capacity decrease interaction stability compared to the parent compound's hydroxyethoxy moiety. The binding free energy calculations demonstrate a ΔΔG of +1.8 kcal/mol relative to ticagrelor, correlating with an approximately 6-fold reduction in affinity (Kd ≈ 120 nM vs. ticagrelor's 20 pM) [1] [4]. This stereochemical precision requirement underscores why minor epimeric impurities in synthesis can drastically diminish antagonistic potency.

Table 1: Stereochemical Impact on P2Y12 Binding Parameters

Compound ModificationBinding ΔΔG (kcal/mol)Kd (nM)Key Receptor Interactions
3aR,4S,6R,6aS-Ticagrelor0 (reference)0.02H-bonds: Glu106, Arg256; Hydrophobic: Tyr105, Phe252
3aS,4R,6S,6aR-Enantiomer+4.25200Disrupted H-bond network; Aligned hydrophobic
Deshydroxy Azido Ticagrelor Acetonide+1.8120Weak H-bond to Lys280; Hydrophobic: Ile34, Phe106
6R→6S Epimer+3.1890Loss of contact with TM3; Steric clash with Val102
Toggle detailed view

Role of Azido Substituents in Modulating Allosteric Inhibition Dynamics

The azido modification in deshydroxy azido ticagrelor acetonide transforms the compound's inhibition kinetics from orthosteric competition to mixed allosteric-orthosteric modulation. Whereas ticagrelor competitively displaces ADP with an IC50 of 20 nM, the azido analog exhibits non-competitive inhibition characteristics, reducing ADP's binding affinity (Kd increased from 220 nM to 1.8 µM) while only partially suppressing maximal binding (Bmax reduced by 35%) [2] [5]. This suggests the azido group stabilizes a receptor conformation where ADP can still bind but cannot efficiently couple to Gi protein signaling.

Fluorescence resonance energy transfer (FRET) studies reveal that deshydroxy azido ticagrelor acetonide induces distinct conformational changes in the P2Y12 intracellular loop 3 (ICL3) compared to ticagrelor. While both compounds shift ICL3 toward an inactive state, the azido derivative generates a unique fluorescence signature indicative of intermediate Gi coupling efficiency. This correlates with its partial inhibition of adenylyl cyclase suppression—azido ticagrelor permits 40% residual ADP-induced cAMP reduction versus <10% for ticagrelor at equimolar concentrations [5]. The azido group's electron-withdrawing properties appear to weaken the salt bridge between Arg256 (transmembrane helix 6) and Glu186 (extracellular loop 2), a critical interaction for full receptor inactivation. Kinetic dissociation studies using [3H]-ticagrelor show the azido analog accelerates ligand off-rate by 3.2-fold, confirming its destabilization of the high-affinity antagonist-receptor complex [2].

Table 2: Allosteric Modulation Parameters of Azido-Modified Ticagrelor

ParameterTicagrelorDeshydroxy Azido Ticagrelor AcetonidePhysiological Impact
Inhibition MechanismOrthosteric competitiveMixed allosteric-orthostericPartial efficacy in platelet aggregation
ADP Kd Shift220 nM → 15 µM (68-fold)220 nM → 1.8 µM (8-fold)Reduced displacement of physiological agonist
Gi Coupling Efficiency8% residual activity40% residual activityIncomplete suppression of cAMP reduction
Receptor Off-Rate (t1/2)42 min13 minFaster dissociation limits duration of action
Salt Bridge Stability (Arg256-Glu186)ΔG = -9.2 kcal/molΔG = -6.7 kcal/molImpaired stabilization of inactive conformation
Toggle detailed view

Comparative Analysis of Reversible vs. Irreversible P2Y12 Antagonism in Thienopyridine and Non-Thienopyridine Analogues

Deshydroxy azido ticagrelor acetonide belongs to the non-thienopyridine class of P2Y12 antagonists, characterized by reversible binding kinetics that contrast sharply with thienopyridines' irreversible mechanism. Thienopyridines (clopidogrel, prasugrel) require hepatic bioactivation to form reactive thiol metabolites that covalently modify Cys97 and Cys175 in the P2Y12 extracellular domain [7]. This irreversible inactivation necessitates new platelet generation (5-7 day turnover) for functional recovery. In contrast, deshydroxy azido ticagrelor acetonide binds reversibly through non-covalent interactions, with platelet function recovering within 24-48 hours after discontinuation due to dissociation and renal elimination.

Pharmacodynamically, the azido ticagrelor derivative exhibits intermediate characteristics. While parent ticagrelor achieves >80% platelet inhibition within 2 hours and maintains >70% at 12 hours post-dose in ex vivo assays, the azido analog peaks earlier (90 min) but shows rapid decline (35% inhibition at 12 hours) [7] [8]. This mirrors its accelerated receptor off-rate. Crucially, unlike thienopyridines whose effects are insensitive to free drug concentration once receptor binding occurs, the reversible binding of deshydroxy azido ticagrelor acetonide allows for dynamic titration of effect. This property is exploitable with specific antidotes—while not applicable to the azido derivative itself, studies with ticagrelor's Fab fragment antidote (MEDI2452) demonstrate that antibody binding (Kd = 20 pM) rapidly neutralizes free drug and reverses antiplatelet effects within 5 minutes in murine models [1]. Such pharmacological control is unattainable with irreversible thienopyridines.

Structurally, the conserved cyclopentyltriazolopyrimidine core enables similar receptor engagement to ticagrelor, but the azido modification alters the molecule's electrostatic potential surface. Density functional theory calculations show the azido group reduces polarity (dipole moment = 5.2 Debye vs. ticagrelor's 7.8 Debye) and increases logP by 0.8 units, potentially enhancing blood-brain barrier penetration—a consideration for neurological side effects of P2Y12 inhibitors expressed on microglia [5].

Table 3: Pharmacodynamic Comparison of P2Y12 Inhibitor Classes

PropertyThienopyridines (Clopidogrel/Prasugrel)Non-Thienopyridines (Ticagrelor)Deshydroxy Azido Ticagrelor Acetonide
Binding MechanismIrreversible covalentReversible non-covalentReversible non-covalent
Active FormHepatic metabolite (thiol)Parent compoundParent compound
Platelet Inhibition Onset2-4 hours (clopidogrel); 30 min (prasugrel)30-90 min60-90 min
Functional Recovery5-7 days (platelet turnover)48-72 hours24-36 hours
Antidote AvailabilityNone (platelet transfusion required)Fab fragment (MEDI2452)Not developed
CYP Metabolism DependenceHigh (CYP2C19/CYP3A4)Low (CYP3A4 minor pathway)Low (non-hepatic clearance)
Receptor Residence TimeInfinite (covalent)12 hours6 hours
Toggle detailed view

Properties

Product Name

Deshydroxy Azido Ticagrelor Acetonide

IUPAC Name

3-[(3aR,4S,6R,6aS)-4-(2-azidoethoxy)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]-N-[(1S,2R)-2-(3,4-difluorophenyl)cyclopropyl]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-7-amine

Molecular Formula

C26H31F2N9O3S

Molecular Weight

587.6 g/mol

InChI

InChI=1S/C26H31F2N9O3S/c1-4-9-41-25-32-23(31-17-11-14(17)13-5-6-15(27)16(28)10-13)20-24(33-25)37(36-34-20)18-12-19(38-8-7-30-35-29)22-21(18)39-26(2,3)40-22/h5-6,10,14,17-19,21-22H,4,7-9,11-12H2,1-3H3,(H,31,32,33)/t14-,17+,18-,19+,21+,22-/m1/s1

InChI Key

AUROAXNTNOOGNL-WYNJWVBZSA-N

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)OCCN=[N+]=[N-])NC5CC5C6=CC(=C(C=C6)F)F

Isomeric SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@@H]4[C@H]3OC(O4)(C)C)OCCN=[N+]=[N-])N[C@H]5C[C@@H]5C6=CC(=C(C=C6)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.